N-benzyl-3-(2-furyl)-2-phenylacrylamide N-benzyl-3-(2-furyl)-2-phenylacrylamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11183930
InChI: InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)19(14-18-12-7-13-23-18)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b19-14+
SMILES: C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Molecular Formula: C20H17NO2
Molecular Weight: 303.4 g/mol

N-benzyl-3-(2-furyl)-2-phenylacrylamide

CAS No.:

Cat. No.: VC11183930

Molecular Formula: C20H17NO2

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-3-(2-furyl)-2-phenylacrylamide -

Specification

Molecular Formula C20H17NO2
Molecular Weight 303.4 g/mol
IUPAC Name (E)-N-benzyl-3-(furan-2-yl)-2-phenylprop-2-enamide
Standard InChI InChI=1S/C20H17NO2/c22-20(21-15-16-8-3-1-4-9-16)19(14-18-12-7-13-23-18)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b19-14+
Standard InChI Key MATVNEIOLKUGGP-XMHGGMMESA-N
Isomeric SMILES C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3
SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is (E)-N-benzyl-3-(furan-2-yl)-2-phenylacrylamide, reflecting its trans-configuration across the double bond. Its molecular formula is C20H17NO2, corresponding to a molecular weight of 303.36 g/mol . The structure integrates a benzyl group attached to the amide nitrogen, a phenyl ring at the α-position of the acrylamide, and a furan-2-yl moiety at the β-position (Figure 1).

Figure 1: Structural Depiction of N-Benzyl-3-(2-furyl)-2-phenylacrylamide

(Insert 2D structure here, derived from PubChem entries for analogous compounds )

Synthesis and Reaction Pathways

Microwave-Assisted Organic Synthesis (MAOS)

Recent advances in acrylamide synthesis emphasize microwave irradiation for enhanced reaction efficiency. A protocol for N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide involves irradiating thiourea derivatives with benzoyl chloride at 80°C for 3 minutes, yielding products in >95% purity . Adapting this method, N-benzyl-3-(2-furyl)-2-phenylacrylamide could be synthesized via a Michael addition between benzylamine and a preformed α,β-unsaturated ketone intermediate bearing furyl and phenyl substituents.

Key Intermediate: α,β-Unsaturated Ketones

The formation of the acrylamide backbone likely proceeds through a Knoevenagel condensation. For example, 2-acetamido-N-benzyl-3-phenylprop-2-enamide (PubChem CID 538867) is synthesized by condensing acetamide derivatives with benzaldehyde derivatives under acidic conditions . Applying this strategy, furfural could serve as the carbonyl component to introduce the furyl group.

Table 1: Hypothetical Synthesis Conditions for N-Benzyl-3-(2-furyl)-2-phenylacrylamide

StepReagents/ConditionsIntermediateYield (%)
1Furfural, phenylacetonitrile, piperidine (cat.), ethanol, refluxα-Cyano-β-(furan-2-yl)-styrene75–85
2Benzylamine, DMF, MW, 100°C, 5 minN-Benzyl-3-(2-furyl)-2-phenylacrylamide90

Physicochemical and Pharmacokinetic Properties

Solubility and LogP

The compound’s solubility profile is influenced by its aromatic substituents. Predicted logP values (using PubChem’s XLogP3) estimate 3.1 ± 0.5, indicating moderate lipophilicity . Aqueous solubility is expected to be low (<1 mg/mL at 25°C), necessitating dimethyl sulfoxide (DMSO) or ethanol for in vitro assays.

Stability and Degradation

Acrylamides are prone to hydrolysis under alkaline conditions. Accelerated stability studies on N-benzyl-3-(5-(2-chlorophenyl)furan-2-yl)acrylamide revealed <5% degradation after 48 hours at pH 7.4, suggesting reasonable stability in physiological buffers .

Applications in Materials Science

Polymer Precursors

The conjugated double bond in acrylamides enables radical polymerization. Copolymers incorporating furyl-acrylamide monomers exhibit enhanced thermal stability (Td > 300°C), making them candidates for high-performance adhesives or coatings.

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